

1-Amino-1-cyclopentanemethanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Amino-1-cyclopentanemethanol

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Technical Guide: 1-Amino-1-cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Amino-1-cyclopentanemethanol**, a versatile building block in medicinal chemistry. This document outlines its key molecular and physical properties, its role in synthetic chemistry, and provides a generalized experimental approach for its application.

Core Molecular and Physical Properties

1-Amino-1-cyclopentanemethanol is a cyclic amino alcohol that serves as a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and potential therapeutic agents.^[1] Its structural features, combining a primary amine and a primary alcohol on a cyclopentyl scaffold, make it a useful component for introducing specific functionalities and stereochemical complexity into target molecules.

The fundamental properties of **1-Amino-1-cyclopentanemethanol** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C6H13NO	[1][2][3]
Molecular Weight	115.17 g/mol	[1][2]
CAS Number	10316-79-7	[2][3]
Appearance	Not specified, likely a liquid or low-melting solid	
Boiling Point	85-90 °C at 10 mmHg	
Melting Point	20 °C	
IUPAC Name	(1-aminocyclopentyl)methanol	[2]
Synonyms	Cycloleucinol, 1-Aminocyclopentanemethanol	[2]

Role in Chemical Synthesis

1-Amino-1-cyclopentanemethanol is primarily utilized as a synthetic intermediate. Its bifunctional nature allows for a variety of chemical transformations. The primary amine can undergo reactions such as acylation, alkylation, and formation of Schiff bases, while the hydroxyl group can be esterified, etherified, or oxidized. This dual reactivity makes it a key component in the construction of more complex molecular architectures.

A notable application of this compound is in the synthesis of xanthine-derived heterocyclic fused systems.[1] Xanthine derivatives are a class of compounds with a wide range of pharmacological activities, and the incorporation of the cyclopentyl moiety from **1-Amino-1-cyclopentanemethanol** can influence the potency, selectivity, and pharmacokinetic properties of the final compounds.

Experimental Protocol: General Synthesis of a Derivative

While a specific, detailed experimental protocol for the synthesis of **1-Amino-1-cyclopentanemethanol** is not readily available in the public domain, a general procedure for

the utilization of this building block in the synthesis of a derivative, for instance, an amide, is provided below. This protocol is illustrative and may require optimization for specific substrates and scales.

Objective: To synthesize an N-acylated derivative of **1-Amino-1-cyclopentanemethanol**.

Materials:

- **1-Amino-1-cyclopentanemethanol**
- Anhydrous dichloromethane (DCM)
- Triethylamine (Et₃N) or other suitable non-nucleophilic base
- Acyl chloride or carboxylic acid with a suitable coupling agent (e.g., DCC, HOBt)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas for inert atmosphere
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring
- Silica gel for column chromatography

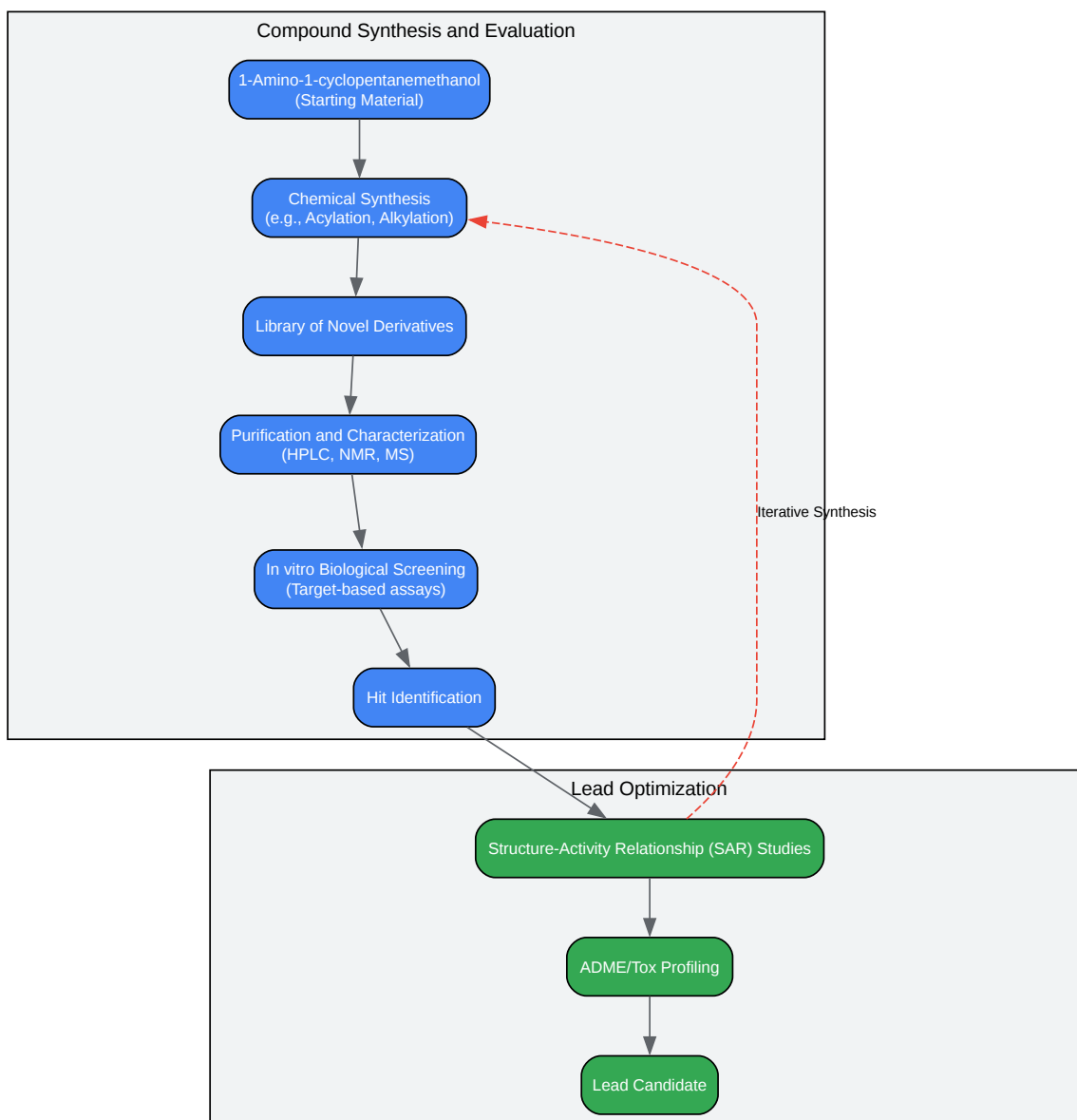
Procedure:

- **Reaction Setup:** To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add **1-Amino-1-cyclopentanemethanol** (1 equivalent) and dissolve it in anhydrous dichloromethane.
- **Addition of Base:** Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.

- **Addition of Acylating Agent:** Slowly add the acyl chloride (1 equivalent) to the stirred solution at 0 °C. If using a carboxylic acid, the coupling agent and the acid should be pre-activated according to standard procedures before addition.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-16 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated derivative.
- **Characterization:** Characterize the final product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow in Medicinal Chemistry

The following diagram illustrates the typical workflow where **1-Amino-1-cyclopentanemethanol** serves as a key building block in a medicinal chemistry research program.



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Caption: Workflow of **1-Amino-1-cyclopentanemethanol** in drug discovery.

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- To cite this document: BenchChem. [1-Amino-1-cyclopentanemethanol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082455#1-amino-1-cyclopentanemethanol-molecular-weight-and-formula]

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